4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide
Description
Chemical Significance and Historical Context
Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, have long been pivotal in medicinal chemistry due to their structural versatility and biological relevance. The discovery of thiazole derivatives dates to the late 19th century, with Arthur Hantzsch’s pioneering work on synthesizing thiazoles via condensation of α-haloketones and thioamides. Subsequent advancements, such as the Cook–Heilbron synthesis, enabled the efficient production of 5-aminothiazoles, expanding their utility in drug design. These methods laid the foundation for developing structurally diverse thiazole-based compounds, including 4-[2-(benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide (CAS 1049754-43-9), a modern derivative of interest.
This compound features a thiazole core substituted with a 2-(benzyloxy)-5-propylphenyl group and an amine functional group, stabilized as a hydrobromide salt. Its molecular formula, $$ \text{C}{19}\text{H}{21}\text{BrN}_2\text{OS} $$, and molecular weight of 405.35 g/mol, reflect a complex architecture designed for enhanced reactivity and potential pharmacological activity. The benzyloxy and propyl substituents contribute to its lipophilicity, influencing interactions with biological targets, while the hydrobromide salt improves solubility for experimental applications.
Historically, thiazoles have been integral to biomolecules like thiamine (vitamin B$$_1$$) and synthetic drugs such as sulfathiazole. The structural adaptability of thiazoles allows for modulation of electronic properties and binding affinities, making them valuable in targeting enzymes and receptors. Recent studies highlight thiazole derivatives as candidates for antiviral, antitumor, and anti-inflammatory agents, positioning this compound within a trajectory of innovation in heterocyclic chemistry.
Objectives of the Review
This review aims to consolidate existing knowledge on this compound, focusing on three pillars:
- Synthetic Pathways : Evaluating methods for its preparation, including adaptations of classical thiazole syntheses (e.g., Hantzsch, Cook–Heilbron) and modern modifications.
- Structural and Physicochemical Analysis : Characterizing its molecular geometry, electronic configuration, and stability under varying conditions.
- Research Applications : Exploring its potential in drug discovery, particularly as a scaffold for developing kinase inhibitors or antimicrobial agents, informed by structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
4-(2-phenylmethoxy-5-propylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS.BrH/c1-2-6-14-9-10-18(22-12-15-7-4-3-5-8-15)16(11-14)17-13-23-19(20)21-17;/h3-5,7-11,13H,2,6,12H2,1H3,(H2,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERZUVLEYQVLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CSC(=N3)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with an appropriate halogenating agent, such as benzyl chloride, in the presence of a base like sodium hydroxide.
Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting the benzyloxy intermediate with a thioamide derivative under acidic conditions.
Final Assembly: The final step involves the coupling of the thiazole intermediate with a propylphenyl derivative, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of thiazole derivatives, including 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide, is in cancer therapy. Research indicates that thiazole compounds can act as potent inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study demonstrated that thiazole derivatives exhibit cytotoxic effects against breast cancer cells, with specific compounds showing IC50 values in the low micromolar range. Molecular docking studies suggested that these compounds interact with key proteins involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Properties
Thiazole derivatives have been identified as potential anti-inflammatory agents. The inhibition of enzymes such as 5-lipoxygenase (5-LOX) is crucial for the development of new anti-inflammatory drugs.
- Research Insights : Compounds similar to this compound have shown significant inhibition of 5-LOX, suggesting their utility in treating conditions like asthma and allergic reactions. The mechanism involves competitive inhibition, as demonstrated through enzyme kinetics studies .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely studied. These compounds have shown efficacy against a range of pathogens, including bacteria and fungi.
- Findings : A series of thiazole compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, making them candidates for further development in antimicrobial therapies .
Comparative Analysis of Thiazole Derivatives
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Thiazole A | Anticancer | 10 | Apoptosis induction |
| Thiazole B | Anti-inflammatory | 15 | 5-LOX inhibition |
| Thiazole C | Antimicrobial | 20 | Cell wall synthesis inhibition |
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
4-[4-(Benzyloxy)-3-sec-butylphenyl]-1,3-thiazol-2-amine hydrobromide
- Molecular Formula : C₂₀H₂₃BrN₂OS
- Key Differences :
- Benzyloxy group at position 4 (vs. position 2 in the target compound).
- sec-Butyl substituent at position 3 (vs. propyl at position 5).
- Implications: The altered substituent positions may affect steric interactions with biological targets.
4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide
Thiazole Derivatives with Electron-Withdrawing Groups
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine
- Molecular Formula : C₁₁H₉F₃N₂S
- Key Differences: Trifluoromethyl substituent on the benzyl group (electron-withdrawing). No hydrobromide salt.
- Implications :
Thiadiazole and Triazole Analogues
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
- Key Differences :
- Thiadiazole core (vs. thiazole).
- Chlorophenyl and phenylpropyl substituents.
- Synthesis involves POCl₃-mediated cyclization, differing from thiazole preparation methods .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Key Differences :
- Triazole ring fused with benzothiazole.
- Nitrophenyl substituent.
- Implications: The nitrophenyl group introduces strong electron-withdrawing effects, enhancing antiproliferative activity in some contexts. Benzothiazole-triazole hybrids are known for diverse bioactivity, contrasting with the target compound’s simpler structure .
Comparative Data Table
Research Findings and Implications
- Substituent Positioning : Benzyloxy at position 2 (target compound) vs. 3 or 4 (others) significantly impacts electronic distribution and binding to targets like enzymes or receptors .
- Salt Forms : Hydrobromide salts improve aqueous solubility, critical for drug delivery, but may introduce crystallization challenges .
- Electron-Withdrawing Groups : Trifluoromethyl derivatives (e.g., ) show superior metabolic stability but reduced solubility compared to alkyl or benzyloxy substituents.
- Heterocycle Choice : Thiazoles vs. thiadiazoles/triazoles dictate reactivity and bioactivity; thiazoles are less polar but more nucleophilic .
Biological Activity
4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide is a synthetic compound that belongs to the thiazole family. Its molecular formula is C18H20BrN2OS, with a molar mass of approximately 405.35 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, along with a benzyloxy group and a propylphenyl moiety. This unique structural composition has led to its investigation for various biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimal inhibitory concentration (MIC) for certain pathogens has been reported as low as 50 μg/mL, indicating potent antibacterial effects.
Anticancer Effects
The compound has also been explored for its anticancer properties. In cellular assays, it has shown the ability to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways that regulate cell growth and apoptosis .
The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cancer cell survival.
- Receptor Modulation : It has been suggested that the compound interacts with receptors that play roles in inflammation and tumor progression, although detailed receptor binding studies are still needed.
Comparative Analysis with Similar Compounds
A comparison of this compound with other thiazole derivatives reveals its unique position in terms of biological potency:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Nitrophenyl)-1,3-thiazol-2-amine | Contains nitrophenyl group | Known for antibacterial properties |
| 5-(Benzyloxy)-1,3-thiazol-2-amine | Lacks propyl substitution | Investigated for anti-inflammatory effects |
| 4-(Phenyl)-1,3-thiazol-2-amine | Simple phenyl substitution | Explored for broader pharmacological activities |
The presence of both benzyloxy and propyl groups in the target compound enhances its lipophilicity and potential for biological interaction compared to simpler thiazole derivatives.
Study on Anticancer Activity
In a study published in Cancer Letters, researchers evaluated the anticancer efficacy of this compound against ovarian cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values showing significant potency at concentrations as low as 10 mg/kg when administered intraperitoneally in mouse models .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of this compound against various pathogens. The research utilized standard agar diffusion methods to assess efficacy. Results showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Q & A
Q. Advanced
- Molecular docking (e.g., AutoDock Vina) to simulate binding with kinase targets. highlights docking poses where the thiazole ring occupies hydrophobic pockets .
- Quantum chemical calculations (e.g., DFT) to model charge distribution and reactive sites. ICReDD’s workflow in integrates computational predictions with experimental validation .
How to address spectroscopic data discrepancies across batches?
Q. Advanced
- Batch comparison : Use identical NMR solvents (e.g., deuterated DMSO) and probe temperatures.
- X-ray crystallography (if crystalline) to resolve ambiguous NOE correlations. demonstrates single-crystal X-ray structures resolving positional isomerism .
What safety protocols are critical for handling intermediates?
Q. Basic
- Waste segregation : Separate halogenated byproducts (e.g., bromophenyl intermediates) for professional disposal .
- PPE : Use nitrile gloves and fume hoods during reflux steps involving volatile acids (e.g., HBr) .
How does DOE improve synthesis efficiency?
Q. Advanced
- Fractional factorial designs identify critical parameters (e.g., catalyst type > solvent choice).
- Taguchi methods minimize variability: reports a 30% reduction in optimization time for similar triazole derivatives .
What challenges arise during scale-up to pilot production?
Q. Advanced
- Heat transfer limitations : Stirred-tank reactors may require jacketed cooling for exothermic steps.
- Purification bottlenecks : Chromatography is replaced with recrystallization or membrane filtration (: RDF2050104) .
How to design analogs for enhanced pharmacological activity?
Q. Advanced
- Bioisosteric replacement : Replace the benzyloxy group with pyridyl ethers to improve solubility.
- Fragment-based drug design : Use SPR (surface plasmon resonance) to screen analogs for binding affinity. highlights benzenesulfonamide analogs with improved inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
